6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
CAS No.: 623939-87-7
Cat. No.: VC16143184
Molecular Formula: C28H28FN3O4S2
Molecular Weight: 553.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623939-87-7 |
|---|---|
| Molecular Formula | C28H28FN3O4S2 |
| Molecular Weight | 553.7 g/mol |
| IUPAC Name | 6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
| Standard InChI | InChI=1S/C28H28FN3O4S2/c1-2-15-36-23-13-12-19(16-22(23)29)26-20(18-32(30-26)21-9-5-3-6-10-21)17-24-27(35)31(28(37)38-24)14-8-4-7-11-25(33)34/h3,5-6,9-10,12-13,16-18H,2,4,7-8,11,14-15H2,1H3,(H,33,34)/b24-17- |
| Standard InChI Key | XWAOQGOIOXKNIP-ULJHMMPZSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)F |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)F |
Introduction
The compound 6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic molecule with a specific structure that includes a pyrazole ring, a thiazolidinone moiety, and a hexanoic acid chain. This compound is part of a broader class of molecules that are often studied for their potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Formula and Molecular Weight
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Molecular Formula: CHFNOS
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Molecular Weight: Approximately 553.67 g/mol (similar compounds have this range) .
Structural Components
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Pyrazole Ring: Contains a 3-fluoro-4-propoxyphenyl group and a phenyl group.
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Thiazolidinone Moiety: Includes a 4-oxo and 2-sulfanylidene group.
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Hexanoic Acid Chain: Provides a carboxylic acid functional group.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone moiety, and the attachment of the hexanoic acid chain. Common methods involve condensation reactions and the use of catalysts to facilitate the formation of the desired bonds.
Biological Activities and Potential Applications
While specific data on 6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is limited, compounds with similar structures have shown promise in various biological assays. These include:
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Anti-inflammatory Activity: Some thiazolidinone derivatives have been found to inhibit inflammatory pathways.
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Antimicrobial Activity: Pyrazole-based compounds have demonstrated effectiveness against certain bacteria and fungi.
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Anticancer Activity: Certain pyrazole and thiazolidinone derivatives have shown potential in inhibiting cancer cell growth.
Data Table for Similar Compounds
| Compound CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 623939-87-7 | CHFNOS | 553.67 | Potential anti-inflammatory |
| 623936-27-6 | CHFNOS | 481.6 | Antimicrobial properties |
| 623939-91-3 | CHFNOS | 537.7 | Anticancer potential |
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